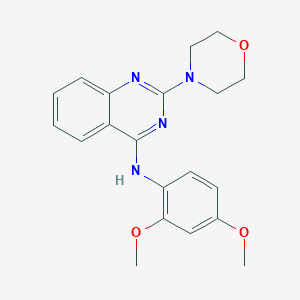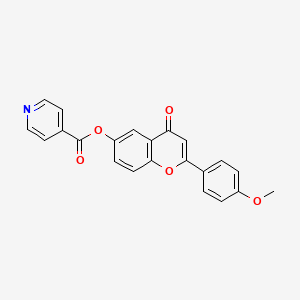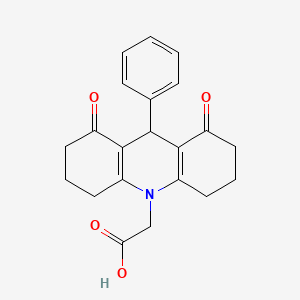
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine
描述
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine, also known as PD173074, is a small molecule inhibitor that specifically targets the fibroblast growth factor receptor (FGFR). PD173074 has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer.
作用机制
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine specifically targets the ATP-binding site of FGFR, thereby inhibiting its kinase activity. This results in the inhibition of downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) and phosphoinositide 3-kinase (PI3K) pathways, which are involved in cell proliferation and survival. Inhibition of these pathways leads to the induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. In addition, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vivo in mouse xenograft models. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential combination therapy for cancer treatment.
实验室实验的优点和局限性
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has several advantages for lab experiments. It is a small molecule inhibitor that specifically targets FGFR, making it a useful tool for studying the role of FGFR signaling in cancer and other diseases. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine is also relatively easy to synthesize, making it readily available for research purposes. However, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has some limitations. It has low solubility in aqueous solutions, which can make it difficult to administer in vivo. In addition, N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has shown some off-target effects, which can complicate data interpretation.
未来方向
There are several future directions for N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine research. One area of interest is the development of more potent and selective FGFR inhibitors. Another area of interest is the identification of biomarkers that can predict response to FGFR inhibitors, which can help to personalize cancer treatment. In addition, there is interest in exploring the potential of N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine as a therapeutic agent for other diseases, such as cardiovascular disease and osteoporosis.
Conclusion
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine is a small molecule inhibitor that specifically targets FGFR signaling. It has been extensively studied in the field of cancer research due to its potential as a therapeutic agent for various types of cancer. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for cancer treatment. While N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has some limitations, it has several advantages for lab experiments and has potential for further research in the future.
科学研究应用
N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been extensively studied in the field of cancer research due to its ability to inhibit FGFR signaling. FGFR signaling is involved in various cellular processes, including cell proliferation, differentiation, and survival. Aberrant FGFR signaling has been implicated in the development and progression of various types of cancer, including breast cancer, lung cancer, and prostate cancer. N-(2,4-dimethoxyphenyl)-2-(4-morpholinyl)-4-quinazolinamine has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising therapeutic agent for cancer treatment.
属性
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-morpholin-4-ylquinazolin-4-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3/c1-25-14-7-8-17(18(13-14)26-2)21-19-15-5-3-4-6-16(15)22-20(23-19)24-9-11-27-12-10-24/h3-8,13H,9-12H2,1-2H3,(H,21,22,23) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIJJSOFWOMIHME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC2=NC(=NC3=CC=CC=C32)N4CCOCC4)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-dimethoxyphenyl)-2-(morpholin-4-yl)quinazolin-4-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![N-(4-ethoxyphenyl)-2-{[2-(4-methoxyphenyl)-4-oxo-4H-chromen-6-yl]oxy}acetamide](/img/structure/B3446362.png)
![ethyl 4-{[2-(dimethylamino)ethyl]amino}-8-(trifluoromethyl)-3-quinolinecarboxylate](/img/structure/B3446367.png)
![4-{[4-(2-ethoxyphenyl)-1-piperazinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B3446376.png)
![3,3,6,6-tetramethyl-9-[2-(trifluoromethyl)phenyl]-3,4,6,7,9,10-hexahydro-1,8(2H,5H)-acridinedione](/img/structure/B3446392.png)
![N-[(2-hydroxy-7-methyl-3-quinolinyl)methyl]-N-(4-methoxyphenyl)nicotinamide](/img/structure/B3446393.png)
![N-benzyl-2-[(5-{[(4,6-dimethyl-2-pyrimidinyl)thio]methyl}-1,3,4-oxadiazol-2-yl)thio]acetamide](/img/structure/B3446395.png)
![1-(4-chlorophenyl)-N-(3,4,5-trimethoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B3446419.png)
![N-[2-(4-morpholinyl)phenyl]-4-biphenylcarboxamide](/img/structure/B3446423.png)

![4-fluoro-N-[2-methoxy-4-(1-piperidinylsulfonyl)phenyl]benzamide](/img/structure/B3446450.png)
![2-(4-hydroxy-2-methylphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446458.png)
![6-acetyl-2-(5-chloro-2-hydroxyphenyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B3446462.png)
